molecular formula C10H6F2N2O2 B6499857 2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid CAS No. 1188430-84-3

2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B6499857
CAS No.: 1188430-84-3
M. Wt: 224.16 g/mol
InChI Key: AOPBGNSJOWMSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of molecules. The presence of the naphthyridine ring system further adds to its chemical versatility and potential for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor, such as a naphthyridine derivative, using difluoromethylating agents like ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or silver complexes, to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of 2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-1,8-naphthyridine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity. This makes it particularly valuable in the design of pharmaceuticals and other biologically active molecules .

Properties

IUPAC Name

2-(difluoromethyl)-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-8(12)7-6(10(15)16)4-5-2-1-3-13-9(5)14-7/h1-4,8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPBGNSJOWMSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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